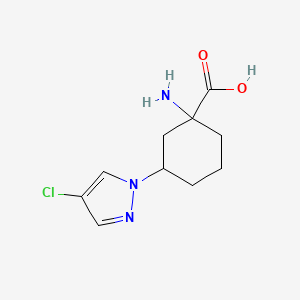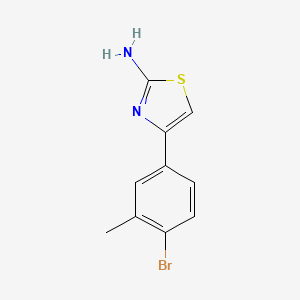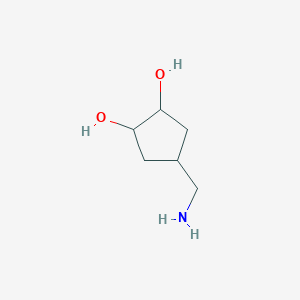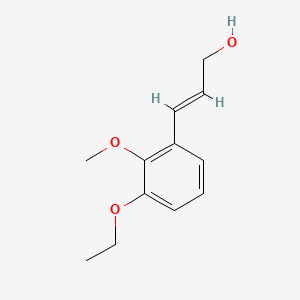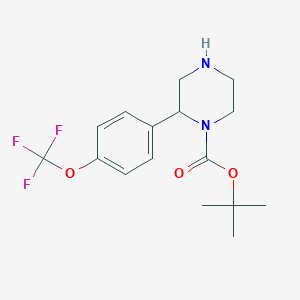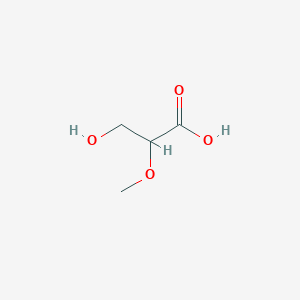
3-Hydroxy-2-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methoxypropanoic acid is an organic compound with the molecular formula C4H8O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methoxypropanoic acid can be synthesized through several methods. One common approach involves the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen . This reaction yields 3-methoxypropionic acid, which can be further hydroxylated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Produces 3-methoxy-2-oxopropanoic acid.
Reduction: Produces 3-methoxy-2-hydroxypropanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The hydroxyl and carboxyl groups in its structure allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: An intermediate in the metabolism of valine.
3-Methoxypropionic acid: An alkoxy acid used in various chemical reactions.
2-Hydroxy-3-methoxypropanoic acid: Another hydroxy acid with similar properties.
Uniqueness
3-Hydroxy-2-methoxypropanoic acid is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C4H8O4 |
|---|---|
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
3-hydroxy-2-methoxypropanoic acid |
InChI |
InChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
YNLNJDRLOAQMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


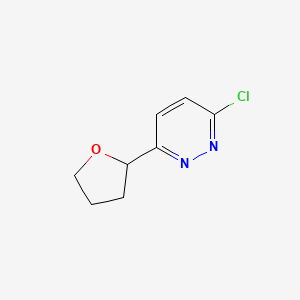
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
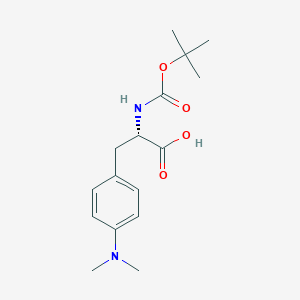

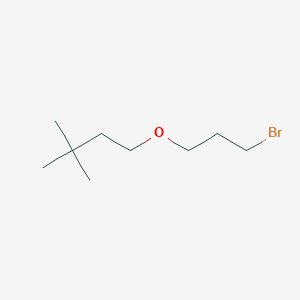
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)


![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
